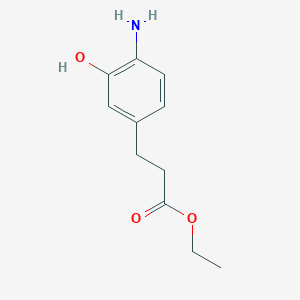

Ethyl 4-amino-3-hydroxybenzenepropionate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl 3-(4-amino-3-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,13H,2,4,6,12H2,1H3 |

InChI Key |

NDTGENCBWPBBPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)N)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl 4 Amino 3 Hydroxybenzenepropionate and Its Analogues

Optimized Synthetic Routes for Ethyl 4-amino-3-hydroxybenzenepropionate

The construction of this compound typically involves a multi-step sequence. The optimization of this sequence focuses on maximizing yield, ensuring high purity, and simplifying purification processes. Key transformations in this synthesis are the formation of the amine functionality and the ester group.

A common and effective strategy for introducing the 4-amino group is through the reduction of a corresponding nitro-substituted precursor, such as Ethyl 3-hydroxy-4-nitrobenzenepropionate. Catalytic hydrogenation is a preferred method due to its clean conversion and high yields. orgsyn.org This transformation is a cornerstone in the synthesis of aromatic amines. orgsyn.org

Various catalytic systems have been developed for this purpose. Traditional methods often employ heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). orgsyn.org These methods are highly efficient but can require specialized equipment to handle pressurized hydrogen gas, which is flammable and poses safety risks. orgsyn.org

To circumvent these challenges, transfer hydrogenation techniques have been developed. These methods use alternative hydrogen donors in the presence of a catalyst. For instance, palladium-catalyzed reductions can be achieved using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of aqueous potassium fluoride, allowing the reaction to proceed at room temperature with high yields and broad functional group tolerance. organic-chemistry.org Other hydrogen donors include triethylsilane, formic acid, and hydrazine. organic-chemistry.org

More recent innovations focus on greener and more sustainable catalysts. An iron-based catalyst system utilizing formic acid as the reducing agent enables the reduction of a wide range of nitroarenes under mild, base-free conditions. organic-chemistry.org Another approach involves the use of indium metal in aqueous ethanol (B145695), which selectively reduces aromatic nitro compounds in the presence of ammonium (B1175870) chloride. orgsyn.org This method is advantageous as it utilizes ecologically friendly reagents and reaction conditions. orgsyn.org

| Catalyst System | Hydrogen Source | Conditions | Advantages |

| Pd/C or Raney Ni | H₂ gas | High pressure | High efficiency, widely used |

| Palladium | PMHS / aq. KF | Room Temperature | Mild conditions, wide functional group tolerance |

| Iron Complex | Formic Acid (HCOOH) | Mild | Base-free, uses inexpensive metal |

| Indium Powder | NH₄Cl / aq. Ethanol | Reflux | Ecologically friendly reagents, high selectivity |

| Chromium-CAAC | Hydroboration | Mild | Chemoselective, broad substrate scope |

This table provides an overview of various catalytic systems for the reduction of aromatic nitro compounds, a key step in synthesizing this compound.

The ethyl propionate (B1217596) group is typically introduced via esterification of the corresponding carboxylic acid, 4-amino-3-hydroxyphenylpropionic acid. The most direct and widely used method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). bond.edu.au

The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time for achieving a high yield. bond.edu.au For undergraduate laboratory settings, a reaction time of one hour at reflux has been shown to provide reasonable yields. bond.edu.au Following the reaction, the product is typically isolated through a liquid-liquid extraction procedure. For example, if the starting material contains an acidic proton (like a carboxylic acid), it can be removed from the organic product by washing with a basic aqueous solution, such as sodium bicarbonate. bond.edu.au

Advanced Strategies for Introducing Amino and Hydroxyl Functionalities on Aromatic Rings

Directly introducing a hydroxyl group onto an aromatic ring is generally challenging. stackexchange.com However, advanced methods can achieve this, for example, through a sequence involving lithiation to form an aryllithium species, followed by reaction with a borate (B1201080) ester like trimethoxyborane. The resulting arylboronate ester can then be oxidized with hydrogen peroxide to yield the phenol. stackexchange.com

Enzyme-mediated strategies are also being explored for chemoselective transformations. nih.gov For example, bacterial degradation of nitroaromatic compounds involves hydroxylamino intermediates which are then converted to aminophenols by mutase enzymes, a process that involves an intramolecular transfer of the hydroxyl group. nih.gov While primarily studied in biodegradation pathways, these biocatalytic principles could inspire synthetic methodologies.

Modular Synthesis of Structurally Diverse Phenylpropionate Esters and Amine Derivatives

Modular synthesis allows for the creation of a library of related compounds by systematically varying the building blocks. For phenylpropionate esters, this can be achieved by using different alcohols (e.g., methanol, propanol, butanol) during the esterification step to generate a range of alkyl propionates.

Further diversity can be introduced by modifying the aromatic core. Starting with different substituted phenylpropionic acids allows for the synthesis of analogues with various functional groups on the ring. The synthesis of new imides and Schiff bases from ethyl 4-aminobenzoate, an analogue of the target compound, demonstrates how the amino group can be a handle for further derivatization, leading to compounds with diverse structures and properties. orientjchem.org

Multi-component coupling reactions represent a powerful strategy for modular synthesis. A recently developed method for synthesizing α-alkyl, α'-2-azinyl amines involves an in-situ generated organoindium nucleophile adding to an iminium ion, also formed in the reaction mixture. chemrxiv.org Adapting such a strategy could allow for the convergent assembly of complex amine derivatives from simple precursors in a single step.

Exploration of Sustainable and Atom-Economical Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly processes. In the context of synthesizing this compound, this involves minimizing waste, avoiding hazardous reagents, and using recyclable catalysts.

Catalytic reduction of nitro groups is inherently more atom-economical than stoichiometric reductions. The use of recyclable catalysts, such as Pd/C, further enhances the sustainability of this process. google.com As mentioned, performing reductions in aqueous media with non-toxic metals like indium represents a significant step towards greener synthesis. orgsyn.org

Another sustainable approach is the use of metal-free reduction systems. The combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a metal-free method for reducing both aromatic and aliphatic nitro groups to amines with wide functional group compatibility. organic-chemistry.org Similarly, tetrahydroxydiboron (B82485) has been used for the metal-free reduction of nitroaromatics in water. organic-chemistry.org The use of H₂-fine bubbles as a reaction medium enables hydrogenation reactions to be performed on a large scale without the need for a high-pressure autoclave, improving both safety and energy efficiency. organic-chemistry.org These approaches reduce reliance on heavy metals and hazardous solvents, aligning with the principles of green chemistry.

Comprehensive Analysis of Chemical Reactivity and Derivatization Pathways of Ethyl 4 Amino 3 Hydroxybenzenepropionate

Elucidation of Reaction Mechanisms Involving the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a key center of reactivity in the molecule. Its nucleophilic character, stemming from the lone pair of electrons on the nitrogen atom, allows it to readily attack electrophilic species. This reactivity is central to numerous derivatization strategies, including condensation, substitution, and addition reactions.

The amino group acts as a potent nucleophile, capable of participating in various condensation reactions. These reactions are characterized by the joining of two molecules accompanied by the elimination of a small molecule, typically water. masterorganicchemistry.com For instance, the reaction with acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. This transformation involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of hydrogen chloride or a carboxylic acid, respectively. Such reactions are fundamental in peptide synthesis and the formation of various biologically active compounds.

A significant class of condensation reactions involving the amino group is the formation of imines, commonly known as Schiff bases. semanticscholar.org This reaction occurs when Ethyl 4-amino-3-hydroxybenzenepropionate is treated with an aldehyde or a ketone, typically under acid-catalyzed conditions. masterorganicchemistry.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com Schiff bases are widely studied due to their diverse biological activities and importance as intermediates in organic synthesis. semanticscholar.orgorientjchem.orgnih.gov

Imide derivatives can also be synthesized from the amino group. This is typically achieved through a two-step process involving an initial reaction with a cyclic acid anhydride, such as phthalic anhydride, to form an intermediate amic acid. Subsequent heating of the amic acid induces cyclization via dehydration, resulting in the formation of a stable five- or six-membered imide ring. orientjchem.org

| Derivative Type | Reactant | General Product Structure | Reaction Conditions |

|---|---|---|---|

| Imine (Schiff Base) | Aromatic/Aliphatic Aldehyde (R-CHO) | Benzene (B151609) ring-N=CH-R | Acid catalyst (e.g., acetic acid), reflux. orientjchem.org |

| Imine (Schiff Base) | Aromatic/Aliphatic Ketone (R-CO-R') | Benzene ring-N=C(R)(R') | Acid catalyst, often requires removal of water. |

| Imide | Cyclic Acid Anhydride (e.g., Phthalic Anhydride) | Benzene ring-N-(C=O)₂-Aryl/Alkyl | Thermal fusion or reflux in a high-boiling solvent. orientjchem.org |

The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating substituents that significantly increase the electron density of the benzene ring through resonance effects. masterorganicchemistry.commasterorganicchemistry.com This enhanced nucleophilicity makes the ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. In this compound, the para position relative to the hydroxyl group is occupied by the amino group, and vice versa. Therefore, electrophilic attack is predicted to occur at the positions ortho to both groups (C2 and C6) and ortho to the amino group/meta to the hydroxyl group (C5).

Common EAS reactions include:

Halogenation: Introduction of a halogen (Cl, Br) onto the ring using reagents like Br₂ in the presence of a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

| Reaction | Reagents | Electrophile | Potential Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituted derivative |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted derivative |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Sulfonic acid derivative |

The highly activated nature of the aromatic ring allows it to undergo azo coupling reactions. This reaction involves an electrophilic attack by an aromatic diazonium salt (Ar-N₂⁺) on the electron-rich benzene ring of this compound. The coupling typically occurs at the position para to the strongest activating group, but since that position is blocked, it will occur at an available ortho position. The resulting product is an azo compound, characterized by the presence of an -N=N- linkage that connects the two aromatic rings. This azo bridge creates an extended conjugated system, which is the basis for the formation of intensely colored dyes and pigments known as chromophores. nih.gov

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group provides another site for derivatization, primarily through reactions involving the acidic proton and the nucleophilic oxygen atom after deprotonation.

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This process involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide, sodium hydride) to form a highly nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield an aryl ether.

Alternatively, the hydroxyl group can undergo esterification to form a phenolic ester. This is commonly achieved by reacting the molecule with an acyl chloride or an acid anhydride in the presence of a base like pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct and catalyze the reaction. This reaction is distinct from the esterification of the propionate (B1217596) side chain and allows for selective modification of the phenolic group. google.com

Oxidation Pathways of the Phenolic Moiety

The phenolic moiety of this compound, specifically the ortho-aminophenol core, is highly susceptible to oxidation. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring significantly activates it towards oxidative processes, which can be initiated by chemical or enzymatic means.

The oxidation of ortho-aminophenols typically proceeds through a two-electron, two-proton process to form a highly reactive ortho-quinone imine intermediate. This intermediate is electrophilic and can undergo several subsequent reactions. In the absence of other nucleophiles, it can participate in self-condensation or polymerization reactions, leading to the formation of complex, often colored, polymeric materials.

Alternatively, the ortho-quinone imine can react with nucleophiles present in the reaction medium. For instance, intermolecular reactions with the starting aminophenol are common. The amino group of one molecule can attack the electrophilic ring of the quinone imine, leading to the formation of dimeric or trimeric structures, such as phenoxazines. nih.gov The final products are largely dependent on the reaction conditions, including the pH and the nature of the oxidizing agent. nih.govnih.gov

Enzymatic oxidation, for example using tyrosinase or peroxidases, also leads to the formation of the corresponding ortho-quinone. nih.gov These enzymatic methods can offer greater selectivity under milder conditions compared to chemical oxidants. The resulting quinone is a key intermediate that can be trapped by various nucleophiles to generate a range of derivatives.

Table 1: Potential Oxidation Reactions of the Phenolic Moiety

| Oxidizing Agent | Intermediate | Potential Product(s) |

|---|---|---|

| Sodium periodate (NaIO4) | o-Quinone imine | Polymeric materials, Self-condensation products |

| Potassium ferricyanide (K3[Fe(CN)6]) | o-Quinone imine | Phenoxazine-type dimers/trimers nih.gov |

| Tyrosinase / O2 | o-Quinone | Adducts with nucleophiles, Polymers nih.gov |

Transformations of the Ethyl Ester and Propionate Side Chain

The ethyl propionate side chain offers additional sites for chemical modification, distinct from the reactivity of the aromatic core. These transformations can be broadly categorized into reactions involving the ester group and reactions occurring at the α- and β-carbons of the propionate chain.

The ethyl ester group is a versatile handle for derivatization. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-amino-3-hydroxybenzenepropanoic acid. Basic hydrolysis, or saponification, is typically carried out with an aqueous base like sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt.

Once formed, the carboxylic acid serves as a precursor for a wide range of amides through coupling reactions with primary or secondary amines. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or newer reagents like HATU can be employed to facilitate amide bond formation. nih.gov This pathway allows for the introduction of a vast array of substituents, significantly expanding the chemical diversity of derivatives.

Direct amidation of the ethyl ester is also possible, though it often requires harsher conditions, such as heating with an amine, sometimes in the presence of a catalyst. Lewis acids have been shown to catalyze the direct amidation of unprotected amino acids. nih.gov

Table 2: Hydrolysis and Amidation of the Ethyl Ester

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Ester Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | 4-amino-3-hydroxybenzenepropanoic acid |

| Amidation (via acid) | 1. R1R2NH2. Coupling agent (e.g., DCC, HATU) | N-substituted 4-amino-3-hydroxybenzenepropanamide |

| Direct Amidation | R1R2NH, Heat, Catalyst (optional) | N-substituted 4-amino-3-hydroxybenzenepropanamide |

The carbon atoms of the propionate side chain also present opportunities for functionalization. The α-carbon, being adjacent to the ester carbonyl group, possesses acidic protons that can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. This α-alkylation allows for the introduction of diverse alkyl substituents at this position.

Reactivity at the β-carbon is less direct as it lacks the activation provided by the carbonyl group. However, functionalization can be achieved through multi-step sequences. For example, the molecule could first be converted to an α,β-unsaturated ester via an elimination reaction. This would activate the β-position for conjugate addition (Michael addition) by a wide range of nucleophiles. This two-step process of creating unsaturation and subsequent addition provides a versatile route to β-substituted derivatives.

Table 3: Potential Reactions at the Propionate Side Chain

| Position | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| α-Carbon | Enolate Alkylation | 1. LDA, THF, -78 °C2. R-X (Alkyl Halide) | α-Alkyl-substituted propionate derivative |

| β-Carbon | Conjugate Addition (via unsaturated intermediate) | 1. Dehydrogenation (e.g., with SeO2 or Pd catalyst) to form α,β-unsaturated ester.2. Nucleophile (e.g., R2CuLi, RNH2) | β-Substituted propionate derivative |

Rational Design and Synthesis of Novel Scaffolds and Complex Derivatives

The unique arrangement of functional groups in this compound makes it an excellent starting material for the rational design and synthesis of various heterocyclic scaffolds. The ortho-aminophenol moiety is a well-established precursor for several important heterocyclic systems.

For example, condensation of the ortho-aminophenol with carboxylic acids or their derivatives can lead to the formation of benzoxazoles . Similarly, reaction with aldehydes or ketones can yield benzoxazines through a cyclization reaction. nih.gov These heterocyclic cores are prevalent in medicinal chemistry and materials science.

Furthermore, the presence of two nucleophilic centers (the amino and hydroxyl groups) allows for reactions with bifunctional electrophiles to construct larger, more complex ring systems. For instance, reaction with α-haloketones could lead to the formation of substituted 1,4-benzoxazine derivatives.

The propionate side chain can also participate in cyclization reactions. After hydrolysis of the ester to the carboxylic acid, intramolecular amidation between the amino group and the newly formed carboxylic acid could potentially lead to the formation of a seven-membered lactam ring, a dihydro-1,4-benzoxazepinone scaffold, under appropriate conditions. This type of intramolecular cyclization is a powerful strategy for building complex polycyclic systems.

Table 4: Potential Heterocyclic Scaffolds from this compound Derivatives

| Heterocyclic Scaffold | Required Functionalization / Reaction | Key Reagents |

|---|---|---|

| Benzoxazole | Condensation with a carboxylic acid | Carboxylic acid (R-COOH), Polyphosphoric acid (PPA) |

| Benzoxazine (B1645224) | Condensation with an aldehyde | Aldehyde (R-CHO) |

| 1,4-Benzodiazepine | (Requires derivatization to a diamine) Reaction with a 1,3-dicarbonyl compound | (After reduction of a nitro group and protection/activation) β-Diketone |

| Dihydro-1,4-benzoxazepinone | Intramolecular lactamization | 1. Hydrolysis to carboxylic acid2. Activating agent (e.g., DCC) |

By strategically employing the diverse reactivity of its functional groups, this compound can serve as a versatile building block for the synthesis of a wide range of novel and complex molecules with potential applications in various fields of chemical science.

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive review of scientific databases and scholarly articles has revealed a significant lack of published spectroscopic data for the chemical compound This compound . Despite extensive searches for experimental and theoretical analyses, specific details regarding its advanced spectroscopic characterization and structural elucidation could not be located.

The requested in-depth analysis, which was to include High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), cannot be provided at this time due to the absence of primary or reference data for this specific molecule in the available scientific literature.

Searches for "this compound" and its synonyms did not yield any publications detailing its synthesis, purification, or subsequent structural analysis using the specified spectroscopic techniques. While data for structurally related compounds, such as benzoate (B1203000) derivatives, are available, the user's strict instruction to focus solely on the benzenepropionate derivative prevents the inclusion of this information.

Consequently, the generation of an article with the requested detailed outline, including data tables and in-depth research findings for ¹H NMR, ¹³C NMR, 2D NMR, FTIR, UV-Vis, and HRMS, is not feasible. The foundational experimental data required to construct such a scientific narrative for this compound does not appear to be part of the public scientific record.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Amino 3 Hydroxybenzenepropionate and Its Derivatives

X-ray Crystallography for Single-Crystal Structure Determination and Conformation Analysis

Crystal Structure of Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate

A notable derivative, ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, was synthesized via the condensation reaction of benzocaine (B179285) and vanillin. nih.govresearchgate.net Single-crystal X-ray diffraction analysis revealed that this p-hydroxy Schiff base crystallizes in the monoclinic space group P21/c. researchgate.net

The molecule is non-planar, with a significant dihedral angle of 24.58 (8)° between the benzylidine and benzoate (B1203000) rings. nih.govresearchgate.net The conformation around the C=N imine bond is observed to be in the E configuration. nih.govresearchgate.net The supramolecular architecture is dominated by O—H⋯N hydrogen bonds, which link the molecules into zigzag chains propagating along the nih.gov direction. nih.govresearchgate.net These chains are further interconnected by C—H⋯π and weak offset π–π stacking interactions, with an intercentroid distance of 3.819 (1) Å, to form sheets parallel to the (10-2) plane. nih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate

| Parameter | Value |

| Empirical formula | C₁₇H₁₇NO₄ |

| Formula weight | 299.31 |

| Temperature (K) | 296 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.4229 (5) |

| b (Å) | 9.6392 (5) |

| c (Å) | 13.2384 (6) |

| β (°) | 102.457 (3) |

| Volume (ų) | 1547.94 (12) |

| Z | 4 |

Data sourced from references nih.govresearchgate.net.

Crystal Structure of Ethyl 4-amino-3-methylbenzoate

The single-crystal X-ray structure of ethyl 4-amino-3-methylbenzoate reveals a triclinic system with the space group P-1. nih.gov The asymmetric unit of this compound contains two molecules which form dimers through N—H···N hydrogen bonds. nih.gov The crystal structure is further stabilized by intermolecular N—H···O hydrogen bonds. nih.gov

Table 2: Crystal Data and Structure Refinement for Ethyl 4-amino-3-methylbenzoate

| Parameter | Value |

| Empirical formula | C₁₀H₁₃NO₂ |

| Formula weight | 179.21 |

| Temperature (K) | 298 (2) |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.0110 (16) |

| b (Å) | 8.7030 (17) |

| c (Å) | 15.835 (3) |

| α (°) | 90.78 (3) |

| β (°) | 95.13 (3) |

| γ (°) | 114.34 (3) |

| Volume (ų) | 1000.3 (3) |

| Z | 4 |

Data sourced from reference nih.gov.

Crystal Structure of Ethyl 4-amino-3,5-difluorobenzoate

The crystal structure of ethyl 4-amino-3,5-difluorobenzoate has also been determined, providing insight into the effects of halogen substitution on the molecular conformation and crystal packing. The presence of fluorine atoms in the ortho positions relative to the amino group influences the electronic distribution and intermolecular interactions. The crystal packing is characterized by a network of N—H⋯N, N—H⋯F, and N—H⋯O hydrogen bonds, as well as C—H⋯F short contacts and π-stacking interactions. The phenyl ring in this derivative exhibits a quinoidal character.

Computational Chemistry Investigations of Ethyl 4 Amino 3 Hydroxybenzenepropionate and Its Molecular Interactions

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For aminophenol derivatives, which are structurally related to Ethyl 4-amino-3-hydroxybenzenepropionate, DFT calculations have shown that the distribution and energy of these frontier orbitals are significantly influenced by the positions of the amino and hydroxyl groups on the benzene (B151609) ring. researchgate.net The amino group, being an electron-donating group, generally raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The hydroxyl group also contributes to the electron density of the aromatic ring.

The electronic properties of this compound can be predicted to be similar. The HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the nitrogen and oxygen atoms of the amino and hydroxyl groups, respectively. The LUMO is likely to be distributed over the carbonyl group of the ester and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Below is a table of hypothetical electronic properties for this compound based on typical values for similar aminophenol derivatives calculated using DFT at the B3LYP/6-31G* level of theory. researchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.3 eV | A smaller gap suggests higher chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Note: The data in this table is representative and based on computational studies of analogous compounds.

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis helps in identifying the most stable geometries of a molecule. For this compound, the flexibility of the ethyl propionate (B1217596) side chain allows for multiple conformations.

The potential energy surface of the molecule can be scanned by systematically rotating the dihedral angles of the side chain. The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the amino group, or between the hydroxyl group and the carbonyl oxygen of the ester, which would significantly stabilize certain conformations.

A representative table of key dihedral angles for a hypothetical low-energy conformer is presented below.

| Dihedral Angle | Predicted Value (degrees) | Description |

| O-C-C-C (ester chain) | 180 | An anti-periplanar arrangement, often favored to reduce steric clash. |

| C-C-C-C (propionate chain) | 60 | A gauche conformation, which can be stabilized by other interactions. |

| C-C(ring)-O-H | 0 | A syn-planar orientation, potentially involved in intramolecular hydrogen bonding. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations to Explore Dynamics and Solvation Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with solvent molecules. An MD simulation of this compound in a water box would reveal how the molecule behaves in an aqueous environment, which is relevant for understanding its bioavailability and interactions with biological systems.

The simulation would likely show the formation of hydrogen bonds between the polar groups of the molecule (the amino, hydroxyl, and ester groups) and the surrounding water molecules. The stability of these interactions would influence the solubility of the compound. The flexibility of the propionate side chain would also be observed, with the molecule exploring various conformations in solution. The radial distribution function can be calculated from the MD trajectory to quantify the probability of finding a water molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

To build a QSAR model for a series of compounds including this compound, a set of molecular descriptors would first be calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). The biological activity of the compounds would be experimentally measured, and then a statistical method, such as multiple linear regression or machine learning algorithms, would be used to find a correlation between the descriptors and the activity.

For a hypothetical QSAR study on the inhibitory activity of phenolic compounds against a particular enzyme, the following descriptors might be important:

| Descriptor | Type | Potential Influence on Activity |

| LogP | Lipophilicity | Affects the ability of the molecule to cross cell membranes. |

| Molecular Weight | Constitutional | Can influence binding affinity and steric interactions. |

| HOMO Energy | Quantum Chemical | Related to the molecule's ability to donate electrons in a reaction. |

| Number of H-bond donors | Topological | Important for interactions with the active site of a protein. |

Molecular Docking Studies to Investigate Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein.

A molecular docking study of this compound with a specific protein target could reveal potential binding poses and key interactions. For instance, if the target is an enzyme, the docking simulation would place the molecule in the active site and score the different poses based on their binding energy. nih.gov

The amino and hydroxyl groups on the benzene ring are likely to be involved in hydrogen bonding with amino acid residues in the active site. researchgate.net The aromatic ring could participate in pi-pi stacking or hydrophobic interactions. The ester group could also act as a hydrogen bond acceptor. The results of a docking study can guide the design of more potent inhibitors by suggesting modifications to the molecule that would enhance its binding affinity.

Below is a hypothetical summary of a docking study of this compound with a target protein.

| Parameter | Result | Interpretation |

| Binding Energy | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. |

| Key Interacting Residues | Asp120, Ser150, Phe200 | Suggests specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking | Describes the nature of the forces holding the ligand in the active site. |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure Activity Relationship Sar Studies of Ethyl 4 Amino 3 Hydroxybenzenepropionate Derivatives in Preclinical Contexts

Influence of Aromatic Ring Substituents on Biological Profiles (e.g., Position, Electron-Donating/Withdrawing Nature)

The substitution pattern on the aromatic ring of Ethyl 4-amino-3-hydroxybenzenepropionate derivatives plays a pivotal role in modulating their biological activities. The nature and position of these substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Research on related 4-aminophenol (B1666318) derivatives has demonstrated that the introduction of various substituents on the aromatic ring can lead to a broad spectrum of biological activities, including antimicrobial and antidiabetic effects. For instance, the presence of electron-withdrawing groups, such as a nitro group, or electron-donating groups, like a dimethylamino group, on the benzylidene moiety of 4-aminophenol derivatives has been shown to result in significant biological activity nih.gov. The electronic properties of heterocyclic rings, when incorporated as substituents, have also been shown to be crucial, with electron-withdrawing characteristics enhancing the hydrogen-bonding donor properties of adjacent groups, a feature that can be critical for target binding nih.gov.

In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the nature of the substituent on the aromatic ring was found to be a key determinant of their anticancer and antioxidant activities mdpi.comresearchgate.net. For example, the presence of a 2-furyl substituent resulted in a compound with promising selectivity towards cancerous cells mdpi.com. The position of substituents is also critical. Studies on other phenolic compounds have shown that the para-hydroxyl group on the phenolic ring is a critical structural element for certain biological activities nih.gov.

The table below summarizes the influence of aromatic ring substituents on the biological profiles of compounds structurally related to this compound.

| Substituent Type | Position | Electron Nature | Observed Influence on Biological Profile | Reference Compound Class |

| Nitro | Varies | Withdrawing | Can contribute to significant biological activity. | 4-Aminophenol derivatives |

| Dimethylamino | Varies | Donating | Can contribute to significant biological activity. | 4-Aminophenol derivatives |

| 2-Furyl | Varies | - | Showed selectivity towards cancerous cells. | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives |

| Hydroxyl | para | Donating | Critical for synergistic cytotoxic activity in AML cells. | Hydroxycinnamic acid derivatives |

Effects of Ester Group Modifications on Molecular Interactions and Bioavailability

The ethyl ester group in this compound is a key functional group that significantly impacts the compound's pharmacokinetic properties, particularly its bioavailability. Esterification is a common strategy in medicinal chemistry to enhance the lipophilicity of a compound, which can facilitate its absorption across biological membranes nih.govacs.org.

The modification of hydrophilic phenolic compounds through esterification is a well-established method to improve their solubility in lipophilic environments mdpi.com. This increased lipophilicity can lead to improved bioavailability. However, the ester must be susceptible to hydrolysis by endogenous esterases to release the active carboxylic acid form of the drug within the body. The rate and extent of this hydrolysis can be modulated by altering the steric and electronic properties of the alcohol moiety of the ester. For instance, bulkier alcohol groups may hinder enzymatic hydrolysis, leading to a slower release of the active compound.

Studies on phenolic acid alkyl esters have shown that increasing the length of the alkyl chain of the ester can enhance antioxidant activity in lipophilic media without negatively affecting the core pharmacophore responsible for the antioxidant effect acs.org. This suggests that modifications to the ethyl group of this compound could be a viable strategy to fine-tune its pharmacokinetic and pharmacodynamic properties.

The following table illustrates the general effects of ester group modifications on the properties of phenolic compounds.

| Ester Modification | Effect on Lipophilicity | Potential Impact on Bioavailability | Potential Impact on Molecular Interactions |

| Increasing alkyl chain length | Increase | May increase absorption. | May alter binding to hydrophobic pockets of targets. |

| Introducing bulky groups | Increase | May decrease rate of enzymatic hydrolysis. | May introduce steric hindrance at the binding site. |

| Introducing polar groups | Decrease | May decrease passive diffusion. | May form additional hydrogen bonds with the target. |

Stereochemical Impact on Ligand-Receptor Recognition and Efficacy

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy. For derivatives of this compound that possess chiral centers, the different stereoisomers can exhibit distinct biological activities.

While specific stereochemical studies on this compound were not found, the principles of stereoselectivity are well-established in pharmacology. For instance, in the case of beta-blockers, which also interact with receptors, the stereochemistry of the molecule is critical for its binding and activity wikipedia.org. The binding of a ligand to a receptor is often dependent on a precise three-point attachment, and only one enantiomer may fit optimally into the chiral binding site of the receptor.

The introduction of substituents on the propionate (B1217596) side chain of this compound could create one or more chiral centers. The resulting diastereomers and enantiomers would be expected to have different biological profiles. For example, the relative orientation of the amino, hydroxyl, and propionate groups in three-dimensional space will dictate how the molecule can interact with amino acid residues in the binding pocket of a target protein. A change in stereochemistry could lead to a loss of key hydrogen bonding interactions or introduce steric clashes, thereby reducing or abolishing biological activity. Conversely, one stereoisomer may adopt a conformation that is more favorable for binding, leading to enhanced potency and efficacy.

Correlation between Molecular Features and Mechanistic Pathways of Action

The molecular features of this compound derivatives are intrinsically linked to their mechanistic pathways of action. The presence of the catechol-like 3-hydroxy-4-aminophenyl moiety suggests that these compounds may act as antioxidants. Catechol-containing compounds are known to be effective inhibitors of protein aggregation and can have neuroprotective effects, with their redox state being a key determinant of their inhibitory activities nih.gov.

The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The presence and position of hydroxyl groups on the aromatic ring are major determinants of this activity nih.gov. For this compound, the ortho-relationship of the amino and hydroxyl groups can influence the antioxidant potential.

The table below outlines potential correlations between molecular features of this compound derivatives and their mechanistic pathways.

| Molecular Feature | Potential Mechanistic Pathway | Rationale based on Related Compounds |

| 3-Hydroxy-4-aminophenyl moiety | Antioxidant activity, inhibition of protein aggregation. | Catechol-containing compounds are known antioxidants and amyloid inhibitors. |

| Propionate side chain | Modulation of target binding and cellular uptake. | The side chain can influence physicochemical properties and interactions with transport proteins. |

| Overall molecular shape and electronics | Interaction with specific enzyme active sites or receptor binding pockets. | Minor structural changes can alter target selectivity and mechanism of action. |

Biological Activities and Mechanistic Investigations of Ethyl 4 Amino 3 Hydroxybenzenepropionate and Its Derivatives Preclinical Focus

Advanced Studies on Antioxidant Mechanisms

The antioxidant properties of phenolic compounds, including derivatives of hydroxybenzoic and hydroxycinnamic acids, are of significant interest in preclinical research. The structural characteristics of Ethyl 4-amino-3-hydroxybenzenepropionate, particularly the presence of a hydroxyl group on the benzene (B151609) ring, suggest potential antioxidant activity. The mechanisms by which such compounds scavenge free radicals are complex and can involve different pathways.

Investigation of Radical Scavenging Pathways (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET))

Phenolic antioxidants can neutralize free radicals through several mechanisms, with the predominant pathway often depending on the specific structure of the antioxidant and the reaction medium. Three primary mechanisms are the Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. In the SET-PT mechanism, a single electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. The SPLET mechanism is a two-step process where the antioxidant first loses a proton, and then the resulting anion transfers an electron to the free radical. The favorability of each pathway is influenced by thermodynamic parameters such as bond dissociation enthalpy (BDE) for HAT, ionization potential (IP) for SET-PT, and proton affinity (PA) for SPLET. For many phenolic compounds, the HAT mechanism is favored in the gas phase, while the SPLET mechanism is often preferred in polar solvents.

While direct experimental studies on this compound are not extensively available, research on structurally similar phenolic compounds provides insights into its likely behavior. The presence of the hydroxyl group on the benzene ring is the primary site for radical scavenging activity. The electronic properties of the amino and ethyl propionate (B1217596) substituents will influence the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical, thereby modulating the efficiency of the radical scavenging process.

Evaluation of Oxidative Stress Modulation in Preclinical Models

In preclinical models, oxidative stress is a key pathological factor in a range of diseases. Antioxidant compounds are evaluated for their ability to mitigate the damaging effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS). While specific preclinical studies on this compound are not detailed in the available literature, the general activities of related phenolic compounds in such models can be considered.

Phenolic compounds have been shown to modulate oxidative stress by not only directly scavenging free radicals but also by influencing cellular antioxidant defense systems. This can include the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The ability of a compound like this compound to modulate these pathways would be a key aspect of its preclinical evaluation.

Comprehensive Antimicrobial and Antifungal Spectrum Analysis

The antimicrobial properties of phenolic compounds and their derivatives are well-documented. The structure of this compound, featuring a substituted benzene ring, suggests potential for antimicrobial and antifungal activity.

Antibacterial Efficacy Against Diverse Bacterial Strains

The antibacterial activity of phenolic compounds is influenced by factors such as the number and position of hydroxyl groups on the benzene ring, as well as the nature of other substituents. For phenolic esters, the length of the alkyl chain of the ester group can significantly impact antibacterial efficacy. Generally, an increase in the alkyl chain length can lead to enhanced antibacterial activity, which is attributed to an increase in the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane nih.gov.

Studies on various hydroxycinnamic acid esters have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, esters of p-coumaric, caffeic, and ferulic acids have shown inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a common measure of antibacterial efficacy, with lower MIC values indicating greater potency.

While specific data for this compound is not available, the table below presents representative MIC values for related phenolic esters against common bacterial strains, illustrating the structure-activity relationships.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Ethyl Caffeate | Staphylococcus aureus | 250 |

| Bacillus subtilis | 125 | |

| Escherichia coli | 500 | |

| Pseudomonas aeruginosa | >1000 | |

| Ethyl Ferulate | Staphylococcus aureus | 500 |

| Bacillus subtilis | 250 | |

| Escherichia coli | 1000 | |

| Pseudomonas aeruginosa | >1000 | |

| Ethyl p-Coumarate | Staphylococcus aureus | 1000 |

| Bacillus subtilis | 500 | |

| Escherichia coli | >1000 | |

| Pseudomonas aeruginosa | >1000 |

Note: The data in this table is illustrative and based on general findings for related compounds, not specific to this compound.

Antifungal Properties Against Pathogenic Fungi

Similar to their antibacterial action, the antifungal properties of phenolic esters are also influenced by their chemical structure. The presence of hydroxyl groups and the lipophilicity of the molecule are key determinants of antifungal activity. Studies on cinnamic acid esters have shown efficacy against various pathogenic fungi. For example, certain esters of p-coumaric acid have demonstrated significant antifungal activity against Pythium species nih.govtandfonline.com.

The antifungal spectrum of this compound would need to be determined experimentally, but based on related compounds, it could potentially exhibit activity against a range of pathogenic fungi. The table below provides an example of the antifungal activity of related compounds.

| Compound | Fungal Strain | MIC (µg/mL) |

| Isopropyl 4-hydroxycinnamate | Pythium sp. | 10 |

| Butyl 4-hydroxycinnamate | Pythium sp. | 10 |

| Ethyl Caffeate | Candida albicans | 500 |

| Aspergillus niger | 1000 |

Note: The data in this table is illustrative and based on general findings for related compounds, not specific to this compound.

Elucidation of Antimicrobial Mechanisms (e.g., Membrane Disruption, Enzyme Inhibition)

The antimicrobial mechanisms of phenolic compounds are often multifaceted. A primary mode of action is the disruption of the microbial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and leakage of intracellular components such as ions, ATP, and nucleic acids nih.govfrontiersin.org.

Another significant mechanism is the inhibition of microbial enzymes. Phenolic compounds can interact with microbial proteins, including enzymes essential for cellular metabolism, through hydrogen bonding and hydrophobic interactions. This can lead to the inactivation of key enzymes involved in processes such as energy production and cell wall synthesis. Furthermore, some phenolic compounds can chelate metal ions that are essential cofactors for microbial enzymes.

The specific antimicrobial mechanism of this compound would likely involve a combination of these actions, with the exact contribution of each depending on the target microorganism.

Enzymatic Inhibition and Activation Studies

Angiotensin Converting Enzyme (ACE) Inhibition

No studies were found that investigated the inhibitory effects of this compound or its derivatives on Angiotensin-Converting Enzyme.

Lipoxygenase (LOX) Inhibition and Eicosanoid Pathway Modulation

There is no available research data detailing the interaction of this compound with lipoxygenase enzymes or its influence on the eicosanoid pathway.

Anti-inflammatory Response Modulation

Preclinical investigations into the anti-inflammatory properties of this compound have not been published in the accessible scientific domain.

Receptor and Protein Interaction Studies (e.g., Integrins, Microtubules, Kinases)

There is a lack of data from receptor binding assays or other molecular studies to suggest any interaction between this compound and proteins such as integrins, microtubules, or kinases.

Applications in Chemical Sciences and Advanced Materials Research

Role as Versatile Chemical Intermediates and Building Blocks in Multi-Step Syntheses

The primary application of Ethyl 4-amino-3-hydroxybenzoate in the chemical sciences is as an intermediate in the synthesis of heterocyclic compounds. Its bifunctional nature, possessing both nucleophilic (amino and hydroxyl groups) and electrophilic (ester group) centers, makes it a valuable starting material for constructing complex molecular architectures.

Recent research has highlighted its use in the synthesis of 1,4-benzoxazines. These motifs are significant as they form the core of many pharmaceutically active compounds. In a notable example, Ethyl 4-amino-3-hydroxybenzoate is used as a starting aminophenol in a reaction sequence involving oxidation to a reactive o-quinone imine intermediate. This intermediate then undergoes an in-situ inverse electron demand Diels-Alder (IEDDA) cycloaddition with a suitable dienophile to form the 1,4-benzoxazine scaffold. nih.govacs.orgresearchgate.net

One study detailed the reaction of Ethyl 4-amino-3-hydroxybenzoate with various dienophiles, such as 2,3-dihydrofuran (B140613) and ethoxyethene, to yield the corresponding benzoxazine (B1645224) derivatives. nih.govacs.orgresearchgate.net However, the reactivity and success of these transformations were noted to be highly dependent on the electronic nature of the substituents on the aminophenol ring. The study found that the isomeric compound, Ethyl 3-amino-4-hydroxybenzoate, readily formed benzoxazine products with all tested dienophiles, while Ethyl 4-amino-3-hydroxybenzoate (referred to as aminophenol 5 in the study) gave low and generally unreliable conversions. acs.org This highlights the subtle yet critical influence of substituent positioning on the reactivity of such intermediates.

Table 1: Synthesis of a 1,4-Benzoxazine Derivative using an Isomer of the Target Compound

| Reactant 1 | Reactant 2 | Product | Catalyst | Key Finding |

|---|

This table illustrates a reaction of a close isomer, as detailed research on the specific reactions of Ethyl 4-amino-3-hydroxybenzoate was limited.

Utility in the Development of Specialty Dyes and Pigments with Tunable Optical Properties

No specific research findings were identified in the available literature regarding the application of Ethyl 4-amino-3-hydroxybenzenepropionate or Ethyl 4-amino-3-hydroxybenzoate in the development of specialty dyes and pigments. While aminophenols are a known class of precursors for azo dyes and other chromophores, direct evidence of this specific compound's use for this purpose is not publicly documented.

Contributions to Advanced Materials Science and Nanotechnology

There is a lack of specific, publicly available research detailing the contributions of this compound or Ethyl 4-amino-3-hydroxybenzoate to the field of advanced materials science and nanotechnology.

No information was found concerning the use of this compound or Ethyl 4-amino-3-hydroxybenzoate as a polymer additive or stabilizer.

There is no available research in the public domain that explores the use of this compound or Ethyl 4-amino-3-hydroxybenzoate in the development of optoelectronic or other functional materials.

Applications in Heterogeneous and Homogeneous Catalysis

While direct applications in traditional heterogeneous or homogeneous catalysis were not found, research has shown its involvement in a biocatalytic process. In the synthesis of 1,4-benzoxazines, horseradish peroxidase (HRP) is used to catalyze the oxidation of the aminophenol starting material. acs.orgresearchgate.net This enzymatic approach is presented as a more sustainable alternative to conventional stoichiometric oxidants, utilizing the non-toxic and readily available hydrogen peroxide as the terminal oxidant. acs.org This represents an application of the compound within a catalytic system, specifically as a substrate in an enzyme-catalyzed reaction.

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating the design and optimization of new molecules. easpublisher.com For a compound like Ethyl 4-amino-3-hydroxybenzenepropionate, these computational tools can be pivotal.

Property Prediction: AI models can predict various physicochemical and biological properties, such as solubility, toxicity, and potential bioactivities. chemengineerkey.com By training algorithms on large datasets of structurally related compounds, researchers can generate a detailed in silico profile of the molecule before undertaking costly and time-consuming laboratory synthesis and testing. easpublisher.com

De Novo Design: Generative models, including variational autoencoders and generative adversarial networks, can design novel derivatives of this compound. easpublisher.com These models can explore a vast chemical space to propose new structures with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles.

Synthesis Planning: AI tools can also assist in devising the most efficient synthetic routes, contributing to the principles of green chemistry by minimizing waste and energy consumption.

| Analog | Modification | Predicted Bioactivity (Score) | Predicted Aqueous Solubility (logS) | Predicted Toxicity Risk |

|---|---|---|---|---|

| Analog 1 | Methylation of Amino Group | 0.78 | -3.5 | Low |

| Analog 2 | Fluorination of Benzene (B151609) Ring | 0.85 | -4.1 | Low |

| Analog 3 | Replacement of Ethyl with Propyl | 0.75 | -3.9 | Low |

Exploration of Novel Bioorthogonal and Bioconjugation Chemistries

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgchempep.com The structure of this compound, particularly its aniline (B41778) and aminophenol-like moieties, makes it an attractive substrate for developing new bioconjugation strategies. acs.org

These reactions enable the precise labeling of biomolecules like proteins, glycans, and lipids in real time within living cells. wikipedia.org The amino and hydroxyl groups on the benzene ring could be exploited for site-specific modifications of proteins or for attachment to other molecules of interest, such as fluorescent dyes or drug payloads. acs.org This opens up possibilities for using derivatives of this compound as probes for biological imaging or as components in targeted drug delivery systems. researchgate.net

Development of Advanced Analytical Techniques for In Situ Monitoring

As new applications for this compound are explored, the need for sensitive and selective analytical methods for its detection and quantification will become critical. Future research should focus on developing advanced techniques for in situ monitoring in complex matrices, such as environmental samples or biological fluids. nih.govnih.gov

Traditional methods like chromatography are powerful but often require extensive sample preparation. nih.gov Emerging technologies that could be adapted for this compound include:

Immunosensors: These devices combine the high specificity of antibodies with a signal transducer to provide real-time, portable analysis. researchgate.netuniversityofgalway.ie

Micro Total Analysis Systems (μTAS): These "lab-on-a-chip" systems integrate multiple analytical steps onto a small device, allowing for rapid, on-site monitoring. nih.gov

Advanced Spectroscopic Techniques: Methods like Laser-Induced Breakdown Spectroscopy (LIBS) could offer rapid, in-situ analysis without the need for complex sample preparation. semanticscholar.org

| Technique | Potential Limit of Detection (LOD) | Response Time | Portability | Key Advantage |

|---|---|---|---|---|

| HPLC-UV | ng/L - µg/L | Minutes to Hours | Low | High Resolution |

| Immunosensor | pg/L - ng/L | Minutes | High | High Specificity & Real-Time |

| μTAS | ng/L | Minutes | High | Miniaturization & Automation nih.gov |

Multi-Omics Approaches to Understand Biological Mechanisms

Should this compound or its derivatives demonstrate significant biological activity, understanding its mechanism of action will be crucial for translational development. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological changes induced by a compound. nih.govfrontiersin.org

This systems-level approach can identify the specific cellular pathways and molecular targets affected by the compound, moving beyond the traditional "one-target, one-drug" paradigm. nih.gov Such comprehensive analysis can reveal unexpected mechanisms, identify biomarkers for efficacy, and help predict potential off-target effects, thereby accelerating the journey from a promising lead compound to a therapeutic candidate. uclastresslab.orgresearchgate.net

Sustainability and Circular Economy Principles in Compound Synthesis and Application

Modern chemical research places a strong emphasis on sustainability. Future work on this compound should incorporate principles of green chemistry and the circular economy. tarosdiscovery.com This involves:

Sustainable Synthesis: Developing synthetic routes that utilize renewable feedstocks, employ safer solvents, and operate at ambient temperatures and pressures to increase energy efficiency. tarosdiscovery.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Circular Design: In material science applications, designing products that can be easily reused, repaired, or recycled. weforum.orgcefic.org The chemical industry is increasingly focused on developing innovative recycling processes to recover monomers from polymers, creating a circular and reliable supply of raw materials. tarosdiscovery.comrenewablematter.eu This approach aims to disconnect economic growth from resource depletion and environmental degradation. thebrainyinsights.com

Collaborative Research Initiatives Across Disciplines

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative approach. Drug discovery and material science are inherently interdisciplinary fields. acs.orgresearchgate.net Progress will be accelerated by fostering partnerships between:

Medicinal Chemists and Biologists: To design and evaluate the biological activity of new derivatives.

Material Scientists and Engineers: To develop novel polymers or other materials based on the compound's scaffold. nih.gov

Computational Scientists and Experimentalists: To integrate predictive modeling with laboratory validation, creating a feedback loop that refines and accelerates the discovery process. acs.org

Such academic-industry and cross-disciplinary collaborations are key drivers of innovation, combining complementary expertise to overcome complex scientific challenges. acs.orgschrodinger.com

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Condition Adjustments |

|---|---|---|---|

| Direct esterification | 65 | 92 | H₂SO₄ catalyst, 80°C |

| Protected-group route | 78 | 97 | TBS protection, 60°C |

How can researchers characterize the purity and structural integrity of this compound using advanced chromatographic techniques?

Answer:

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase (acetonitrile/0.1% formic acid), UV detection at 254 nm. Retention time ≈ 8.2 min .

- LC-MS/MS : Electrospray ionization (ESI) in positive mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify ester, amino, and hydroxyl group positions .

What methodological approaches are recommended for evaluating the compound's interactions with biological targets such as enzymes or receptors?

Answer:

- In vitro assays :

- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten) to measure IC₅₀ values using purified enzymes (e.g., cyclooxygenase or kinases) .

- Receptor binding : Radioligand displacement assays with tritiated ligands to determine binding affinity (Kᵢ) .

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with active sites .

How can discrepancies in reported pharmacological activities of this compound derivatives be systematically analyzed?

Answer:

- Variable analysis : Compare assay conditions (pH, temperature, solvent) and cell lines used in conflicting studies .

- Structural analogs : Evaluate substituent effects (e.g., fluoro vs. amino groups) on bioactivity using SAR tables .

- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

What in vitro and in vivo models are appropriate for assessing the compound's toxicological profile, and what biomarkers should be monitored?

Answer:

- In vitro : HepG2 cell lines for cytotoxicity (MTT assay) and Ames test for mutagenicity .

- In vivo : Rodent models (oral administration, 28-day exposure) with endpoints like liver enzymes (ALT, AST) and renal biomarkers (creatinine) .

- Biomarkers : Oxidative stress markers (MDA, SOD) and inflammatory cytokines (IL-6, TNF-α) .

How can structure-activity relationship (SAR) studies be designed to elucidate the impact of substituent variations on the compound's bioactivity?

Answer:

- Substituent libraries : Synthesize derivatives with halogen (F, Cl), alkyl, or methoxy groups at positions 3 and 4 .

- Bioactivity testing : Compare IC₅₀ values across analogs in standardized assays (e.g., antimicrobial disk diffusion) .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent (Position) | IC₅₀ (µM) | LogP | Key Interaction |

|---|---|---|---|

| -NH₂ (4), -OH (3) | 1.2 | 2.1 | H-bonding |

| -F (4), -OH (3) | 3.8 | 2.5 | Hydrophobic |

What strategies can be employed to develop a sensitive and selective analytical method for quantifying the compound in complex biological matrices?

Answer:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids .

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions for quantification (e.g., m/z 224 → 152) with deuterated internal standards .

- Validation : Assess linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery (>85%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.